molecular formula C8H10Cl2N2S B167270 5-Amino-2-methylbenzothiazole dihydrochloride CAS No. 32770-99-3

5-Amino-2-methylbenzothiazole dihydrochloride

Cat. No.: B167270
CAS No.: 32770-99-3
M. Wt: 237.15 g/mol
InChI Key: ZNIGVBCUUZGYDU-UHFFFAOYSA-N
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Description

5-Amino-2-methylbenzothiazole dihydrochloride is a chemical compound with the molecular formula C8H8N2S · 2HCl and a molecular weight of 237.15 g/mol . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methylbenzothiazole dihydrochloride typically involves the reaction of 2-methylbenzothiazole with an amine source under specific conditions. One common method includes the use of 2-methylbenzothiazole and ammonia in the presence of a catalyst to facilitate the amination process . The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methylbenzothiazole dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups .

Scientific Research Applications

5-Amino-2-methylbenzothiazole dihydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Used in the study of enzyme inhibitors and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Employed in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-Amino-2-methylbenzothiazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methylbenzothiazole
  • 2-Aminobenzothiazole
  • 2-Methyl-1,3-benzothiazol-6-amine
  • 2-Aminobenzoxazole
  • 2-Amino-4-methylbenzothiazole
  • 2-Hydrazinobenzothiazole
  • 2-Aminobenzimidazole
  • 5-Methylthiazole
  • 2-Aminothiazole
  • 2-Aminooxazole

Uniqueness

5-Amino-2-methylbenzothiazole dihydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in various research fields make it a valuable compound for scientific investigations .

Biological Activity

5-Amino-2-methylbenzothiazole dihydrochloride (CAS Number: 32770-99-3) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its notable biological activities. This article explores the compound's biological activity, focusing on its potential as an inhibitor of protein tyrosine kinases, its antimicrobial properties, and its applications in cancer research.

  • Empirical Formula : C₈H₈N₂S·2HCl
  • Molecular Weight : 237.15 g/mol
  • Melting Point : 249-250 °C (decomposes)

The compound features an amino group and a benzothiazole moiety, which are crucial for its reactivity and biological interactions. Its structure enhances solubility and reactivity compared to similar compounds, making it a valuable precursor in various applications, including organic light-emitting diodes (OLEDs) and biological imaging .

Inhibition of Protein Tyrosine Kinases

This compound has been identified as a potential inhibitor of protein tyrosine kinases (PTKs), which are critical in regulating cell growth, differentiation, and metabolism. Research indicates that this compound may specifically interact with several key kinases involved in cancer progression:

  • CSF1R (Colony Stimulating Factor 1 Receptor) : Exhibits potent inhibitory activity with an IC₅₀ value of approximately 5.5 nM.
  • EGFR (Epidermal Growth Factor Receptor) : Relevant for targeting specific cancer types; however, further studies are needed to quantify its efficacy against this target .

Preliminary studies suggest that the compound alters the activity of PTKs, impacting downstream signaling pathways crucial for tumor development .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

  • Cancer Research : A study highlighted its role as a promising candidate for developing new anticancer agents. The compound's ability to inhibit CSF1R was linked to reduced tumor growth in xenograft models .
  • Kinase Selectivity : Research indicated that while inhibiting CSF1R effectively, the compound also demonstrated selectivity over other kinases such as PDGFRβ (IC₅₀ = 13 μM), suggesting a favorable profile for targeted cancer therapies .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the benzothiazole core were shown to significantly influence biological activity. For instance, modifications at specific positions led to enhanced potency against various cancer cell lines .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
2-Amino-5-methylbenzothiazoleSimilar benzothiazole coreDifferent kinase inhibition profiles
BenzothiazoleBasic structure without amino substituentsLacks direct biological activity
4-Amino-2-methylbenzothiazoleDifferent positioning of amino groupMay have distinct pharmacological effects

The unique placement of the amino group in this compound enhances its solubility and reactivity compared to these similar compounds, potentially leading to improved therapeutic outcomes .

Properties

IUPAC Name

2-methyl-1,3-benzothiazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S.2ClH/c1-5-10-7-4-6(9)2-3-8(7)11-5;;/h2-4H,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIGVBCUUZGYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80954416
Record name 2-Methyl-1,3-benzothiazol-5-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32770-99-3
Record name 2-Methyl-1,3-benzothiazol-5-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylbenzothiazol-5-ylamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-methylbenzothiazole dihydrochloride
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5-Amino-2-methylbenzothiazole dihydrochloride
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5-Amino-2-methylbenzothiazole dihydrochloride
Reactant of Route 4
5-Amino-2-methylbenzothiazole dihydrochloride
Reactant of Route 5
5-Amino-2-methylbenzothiazole dihydrochloride
Reactant of Route 6
5-Amino-2-methylbenzothiazole dihydrochloride

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